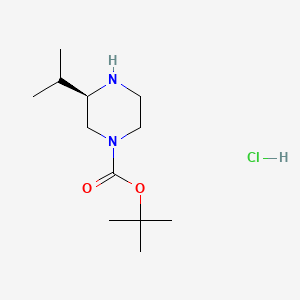

(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride

描述

(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.794. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H24N2O2·HCl

- Molar Mass : 228.33 g/mol

- Density : 0.980 g/cm³ (predicted)

- Boiling Point : 298.4 °C (predicted)

- pKa : 8.39 (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Receptor Binding : The compound acts as a ligand for certain receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Properties

Research has indicated that compounds similar to (R)-tert-butyl 3-isopropylpiperazine derivatives exhibit antimicrobial activity. Studies have focused on their effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Study 1: Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the receptor binding affinity of piperazine derivatives, including (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate. The results showed significant binding to serotonin receptors, indicating potential applications in treating mood disorders .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of piperazine derivatives. The study found that (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate effectively inhibited certain kinases involved in cancer progression, suggesting its role as a lead compound for drug development .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via Boc-protection of the piperazine ring, followed by selective functionalization at the 3-position with an isopropyl group. Key steps include coupling reactions (e.g., alkylation or amidation) and final HCl salt formation. Purification often involves silica gel chromatography under acidic conditions to prevent deprotection .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 0–6°C to prevent hydrolysis of the Boc group and degradation. Desiccants should be used to minimize moisture exposure, as the hydrochloride salt is hygroscopic .

Q. What analytical methods are recommended for characterizing this compound?

Use - and -NMR to confirm stereochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with a chiral column) assesses enantiomeric purity. IR spectroscopy can detect Boc-group retention .

Q. What safety precautions are necessary during handling?

Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes .

Q. How can researchers verify the compound's stereochemical integrity?

Perform X-ray crystallography or compare optical rotation values with literature data. Chiral derivatization followed by NMR or HPLC analysis is also effective .

Q. What solvents are compatible with this compound for reaction setups?

It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in dichloromethane or ethyl acetate. Avoid protic solvents (e.g., water, methanol) unless under controlled acidic conditions .

Q. How can researchers address low yields during synthesis?

Optimize reaction time and temperature (e.g., 20–50°C for coupling steps). Use catalysts like DMAP or HOBt to enhance efficiency. Monitor intermediates via TLC to identify incomplete reactions .

Q. What are the common impurities observed during synthesis?

Boc-deprotected piperazine derivatives or diastereomers may form. Use preparative HPLC or recrystallization (e.g., in ethanol/water) for removal .

Q. How does the hydrochloride salt form affect reactivity?

The HCl salt increases solubility in aqueous systems but may reduce nucleophilicity of the piperazine nitrogen. Neutralize with a weak base (e.g., NaHCO) before reactions requiring free amine participation .

Q. What are the key spectral markers for this compound?

In NMR, look for tert-butyl singlet (~1.4 ppm) and piperazine ring protons (δ 3.0–4.0 ppm). IR should show a carbonyl stretch (~1680 cm) from the Boc group .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like serotonin or dopamine transporters. Pair with MD simulations to assess stability of ligand-target complexes .

Q. What strategies optimize enantioselective synthesis of the (R)-isomer?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Kinetic resolution during crystallization may also enhance enantiomeric excess .

Q. How do substituents on the piperazine ring influence pharmacokinetic properties?

The tert-butyl group enhances metabolic stability by steric hindrance, while the isopropyl moiety modulates lipophilicity. Conduct LogP assays and CYP450 inhibition studies to quantify effects .

Q. What in vitro assays are suitable for evaluating its biological activity?

Use radioligand binding assays for neurotransmitter receptors (e.g., 5-HT) or cell-based cAMP assays. Include positive controls (e.g., known agonists/antagonists) for validation .

Q. How can conflicting solubility data from different studies be resolved?

Perform replicate measurements under standardized conditions (pH, temperature). Use QSAR models to predict solubility based on molecular descriptors like polar surface area or hydrogen-bond donors .

Q. What are the implications of the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites .

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

Introduce fluorine atoms or reduce molecular weight (<500 Da). Use in silico BBB permeability predictors (e.g., SwissADME) to prioritize candidates .

Q. What techniques validate the compound’s lack of cytotoxicity in cell lines?

Perform MTT assays on HEK293 or HepG2 cells. Include a dose-response curve (1–100 µM) and compare with reference toxicants (e.g., cisplatin) .

Q. How can reaction scalability be achieved without compromising enantiopurity?

Transition from batch to flow chemistry for better temperature control. Use immobilized chiral catalysts to maintain selectivity at larger scales .

Q. What environmental impact assessments are needed for lab-scale use?

Apply QSAR models to estimate ecotoxicity (e.g., LC for fish). Avoid environmental release by using closed-loop waste management systems .

属性

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZISJZHABZVQQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662484 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-26-2 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。